molecular formula C15H21N3O B14783566 2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide

2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide

Cat. No.: B14783566
M. Wt: 259.35 g/mol
InChI Key: WTGXBSCITKNLDT-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(3-cyanobenzyl)-N-ethyl-3-methylbutanamide is a synthetic organic compound characterized by its unique structure, which includes an amino group, a cyanobenzyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-cyanobenzyl)-N-ethyl-3-methylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-cyanobenzyl bromide and (S)-2-amino-3-methylbutanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-(3-cyanobenzyl)-N-ethyl-3-methylbutanamide may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-cyanobenzyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(3-cyanobenzyl)-N-ethyl-3-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-cyanobenzyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyanobenzyl alcohol
  • 3-Cyanobenzyl bromide
  • 3-Cyanophenyl isocyanate

Uniqueness

(S)-2-Amino-N-(3-cyanobenzyl)-N-ethyl-3-methylbutanamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds. For example, the presence of the cyanobenzyl group and the specific stereochemistry may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide

InChI

InChI=1S/C15H21N3O/c1-4-18(15(19)14(17)11(2)3)10-13-7-5-6-12(8-13)9-16/h5-8,11,14H,4,10,17H2,1-3H3

InChI Key

WTGXBSCITKNLDT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)C#N)C(=O)C(C(C)C)N

Origin of Product

United States

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